molecular formula C8H9NO2 B3031475 Benzene, 1-methyl-3-(nitromethyl)- CAS No. 38362-90-2

Benzene, 1-methyl-3-(nitromethyl)-

Cat. No.: B3031475
CAS No.: 38362-90-2
M. Wt: 151.16 g/mol
InChI Key: XTNHKWZXMCOJSB-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-3-(nitromethyl)-: is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzene, where a methyl group and a nitromethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3-(nitromethyl)- typically involves the nitration of toluene. Toluene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, usually not exceeding 50°C . This reaction introduces a nitro group into the benzene ring, resulting in the formation of nitromethylbenzene derivatives.

Industrial Production Methods: Industrial production of Benzene, 1-methyl-3-(nitromethyl)- follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methyl-3-(nitromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid) are employed.

Major Products Formed:

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of aminomethylbenzene derivatives.

    Substitution: Formation of meta-substituted nitromethylbenzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-3-(nitromethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, derivatives of Benzene, 1-methyl-3-(nitromethyl)- are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, Benzene, 1-methyl-3-(nitromethyl)- is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

  • Benzene, 1-methyl-2-(nitromethyl)-
  • Benzene, 1-methyl-4-(nitromethyl)-
  • Nitrobenzene
  • Toluene

Comparison: Benzene, 1-methyl-3-(nitromethyl)- is unique due to the specific positioning of the nitromethyl group on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it undergoes. Compared to its isomers (1-methyl-2-(nitromethyl)- and 1-methyl-4-(nitromethyl)-), the meta position of the nitromethyl group in Benzene, 1-methyl-3-(nitromethyl)- results in different reactivity patterns and product distributions in substitution reactions .

Properties

IUPAC Name

1-methyl-3-(nitromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNHKWZXMCOJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461157
Record name Benzene, 1-methyl-3-(nitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38362-90-2
Record name Benzene, 1-methyl-3-(nitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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